(4-Nitro-benzyl)-phosphonic acid
Overview
Description
(4-Nitro-benzyl)-phosphonic acid is an organic compound characterized by the presence of a nitro group attached to a benzyl ring, which is further connected to a phosphonic acid group
Scientific Research Applications
(4-Nitro-benzyl)-phosphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
Target of Action
It is known that nitrobenzyl compounds often interact with various enzymes and proteins within the cell . For instance, S-nitrosoglutathione, a compound structurally similar to (4-Nitro-benzyl)-phosphonic acid, is known to interact with Glutathione S-transferase P . This enzyme plays a crucial role in the detoxification of harmful compounds by conjugating them with glutathione .
Mode of Action
The exact mode of action of this compound remains unclear due to the lack of specific studies. Nitrobenzyl compounds are generally known to undergo various chemical reactions, such as nitration and reduction . These reactions can lead to changes in the compound’s structure and properties, potentially affecting its interaction with its targets.
Biochemical Pathways
For instance, if Glutathione S-transferase P is a target, the compound could affect glutathione metabolism and detoxification pathways .
Result of Action
Given its potential interaction with enzymes like glutathione s-transferase p, it could potentially influence cellular detoxification processes .
Safety and Hazards
Future Directions
Phosphonic acids represent one of the most important categories of organophosphorus compounds, with myriad examples found in chemical biology, medicine, materials, and other domains . Therefore, efficient preparative routes to phosphonic acid derivatives are a subject of continuing interest in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitro-benzyl)-phosphonic acid typically involves the nitration of benzyl phosphonic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Nitro-benzyl)-phosphonic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the nitro group enhances the reactivity of the benzyl carbon towards nucleophiles.
Hydrolysis: The phosphonic acid group can be hydrolyzed under acidic or basic conditions to yield corresponding phosphonic acid derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as hydroxide ions or amines.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: (4-Amino-benzyl)-phosphonic acid.
Substitution: Various substituted benzyl phosphonic acids.
Hydrolysis: Phosphonic acid derivatives.
Comparison with Similar Compounds
Similar Compounds
- (4-Nitro-benzyl)-phosphonic acid can be compared with other nitrobenzyl derivatives such as (4-Nitro-benzyl)-alcohol and (4-Nitro-benzyl)-amine.
- Phosphonic acid derivatives such as benzyl phosphonic acid and phenyl phosphonic acid.
Uniqueness
- The presence of both a nitro group and a phosphonic acid group in this compound makes it unique compared to other similar compounds. This dual functionality allows it to participate in a wider range of chemical reactions and interactions, enhancing its versatility in various applications.
Properties
IUPAC Name |
(4-nitrophenyl)methylphosphonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8NO5P/c9-8(10)7-3-1-6(2-4-7)5-14(11,12)13/h1-4H,5H2,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZNXRFYRXBFQMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CP(=O)(O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8NO5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20409218 | |
Record name | (4-Nitro-benzyl)-phosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20409218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1205-62-5 | |
Record name | (4-Nitro-benzyl)-phosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20409218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1205-62-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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